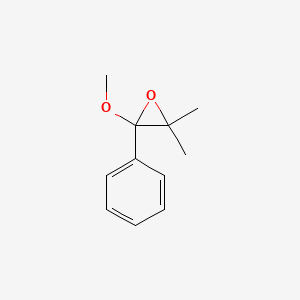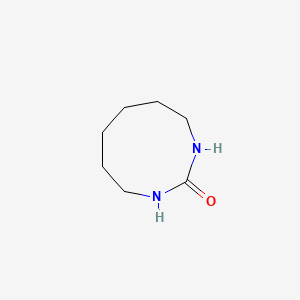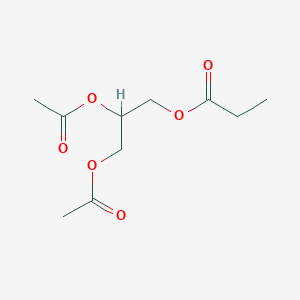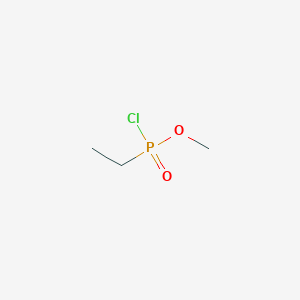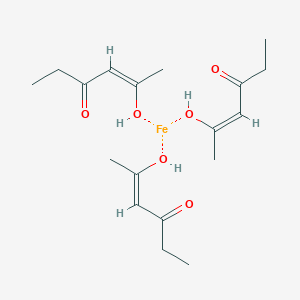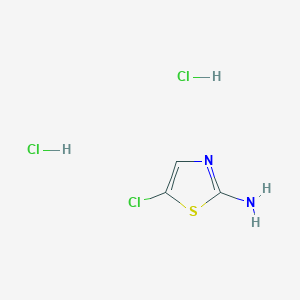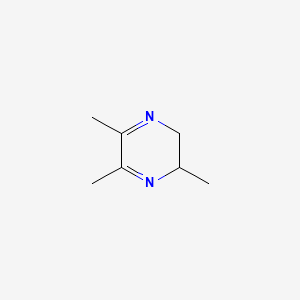
2,3-Dihydro-2,5,6-trimethylpyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dihydro-2,5,6-trimethylpyrazine is a heterocyclic organic compound with the molecular formula C7H12N2. It is a member of the alkylpyrazine family, which are known for their aromatic properties and are often found in various food products. This compound is particularly noted for its nutty, roasted aroma and is used as a flavoring agent in the food industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,3-Dihydro-2,5,6-trimethylpyrazine can be synthesized through several methods. One common synthetic route involves the reaction of 2,3-butanedione with 1,2-diaminopropane. The reaction typically occurs in an anhydrous ethanol medium at a controlled temperature of -5°C. The mixture is stirred for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound often involves fermentation processes using specific strains of Bacillus amyloliquefaciens. The fermentation conditions are optimized to maximize yield, with parameters such as temperature, pH, and nutrient concentration being carefully controlled .
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dihydro-2,5,6-trimethylpyrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyrazine derivatives.
Reduction: Reduction reactions can yield dihydropyrazine derivatives.
Substitution: It can undergo substitution reactions where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazines and dihydropyrazines, which have applications in different industries .
Wissenschaftliche Forschungsanwendungen
2,3-Dihydro-2,5,6-trimethylpyrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a model compound in studies of enzyme-catalyzed reactions.
Medicine: Research is ongoing into its potential therapeutic effects, including antimicrobial and antioxidant properties.
Industry: It is widely used as a flavoring agent in the food industry due to its aromatic properties
Wirkmechanismus
The mechanism of action of 2,3-Dihydro-2,5,6-trimethylpyrazine involves its interaction with various molecular targets. It is known to act on specific enzymes, such as L-threonine-3-dehydrogenase, which catalyzes the oxidation of L-threonine. This reaction leads to the formation of intermediates that contribute to its biological activity .
Vergleich Mit ähnlichen Verbindungen
2,3-Dihydro-2,5,6-trimethylpyrazine can be compared with other alkylpyrazines, such as:
2,3-Dimethylpyrazine: Found in roasted sesame seeds, it has a similar nutty aroma but differs in its substitution pattern.
2,5-Dimethylpyrazine: Commonly used as a flavor additive, it is found in foods like asparagus and tea.
2,3,5,6-Tetramethylpyrazine: Known for its presence in fermented cocoa beans, it has a more complex aroma profile.
These compounds share similar aromatic properties but differ in their specific applications and biological activities, highlighting the uniqueness of this compound .
Eigenschaften
CAS-Nummer |
65826-70-2 |
|---|---|
Molekularformel |
C7H12N2 |
Molekulargewicht |
124.18 g/mol |
IUPAC-Name |
2,5,6-trimethyl-2,3-dihydropyrazine |
InChI |
InChI=1S/C7H12N2/c1-5-4-8-6(2)7(3)9-5/h5H,4H2,1-3H3 |
InChI-Schlüssel |
YVYGFQPWNRTJNS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CN=C(C(=N1)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



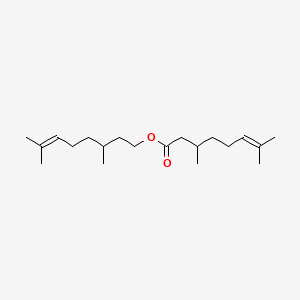

![1,4-Dioxaspiro[4.4]nonane-6-propylamine](/img/structure/B12664331.png)
